

In-Depth Technical Guide to the Spectral Data of Ethyl 3-bromobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-bromobenzoate*

Cat. No.: *B1584782*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 3-bromobenzoate** ($C_9H_9BrO_2$). This document is intended to serve as a core reference for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **Ethyl 3-bromobenzoate**.

Table 1: 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.17	t (triplet)	1H	Ar-H
7.96	d (doublet)	1H	Ar-H
7.65	d (doublet)	1H	Ar-H
7.30	t (triplet)	1H	Ar-H
4.38	q (quartet)	2H	$-\text{OCH}_2\text{CH}_3$
1.39	t (triplet)	3H	$-\text{OCH}_2\text{CH}_3$

Table 2: ^{13}C NMR Spectral Data

While a definitive peak list from a single source is not readily available in public databases, analysis of similar compounds and spectral databases indicates the following expected chemical shifts.

Chemical Shift (δ) ppm (Predicted)	Assignment
~165	C=O (ester)
~136	Ar-C
~133	Ar-C
~132	Ar-C
~130	Ar-C
~128	Ar-C
~122	Ar-C-Br
~61	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of **Ethyl 3-bromobenzoate**, typically acquired as a neat liquid film, exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2980	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1570, ~1470	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	C-O Stretch (Ester)
~750	Strong	C-Br Stretch

Table 4: Mass Spectrometry (MS) Data

The mass spectrum is typically acquired via electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
228/230	31.6 / 30.8	[M] ⁺ / [M+2] ⁺ (Molecular ion peak with isotopic bromine)
200/202	49.4 / 48.1	[M - C ₂ H ₄] ⁺
183/185	100.0 / 98.4	[M - OC ₂ H ₅] ⁺ (Base Peak)
155/157	34.1 / 33.2	[C ₇ H ₄ BrO] ⁺
76	31.8	[C ₆ H ₄] ⁺

Experimental Protocols

The following are representative methodologies for acquiring the spectral data presented above.

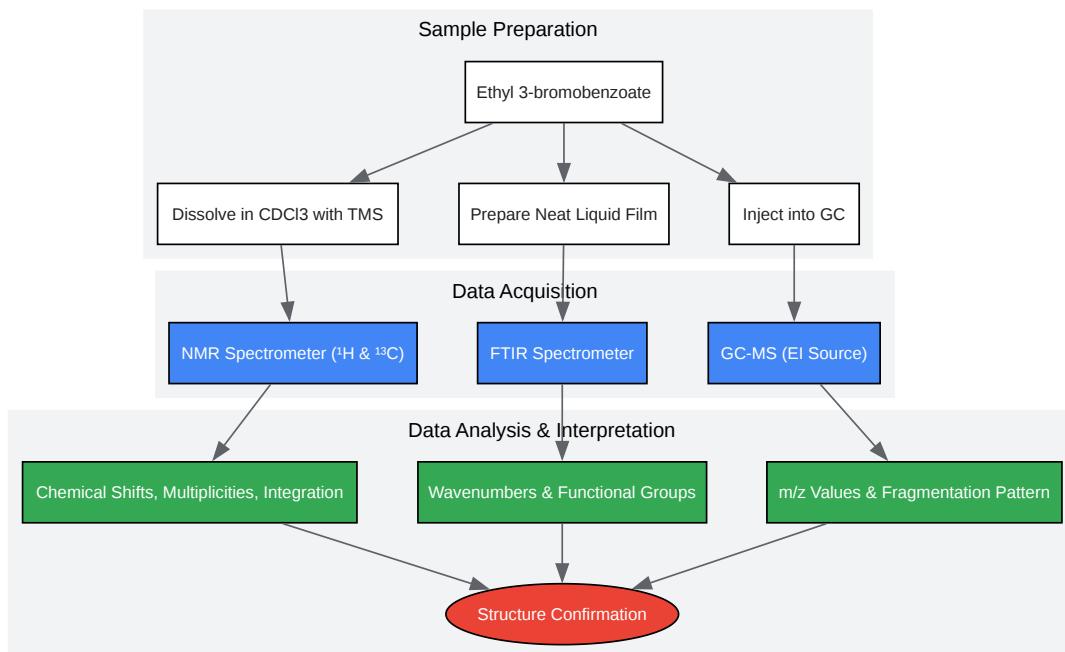
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 10-20 mg of **Ethyl 3-bromobenzoate** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition: A standard proton experiment is performed with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C experiment is conducted with a spectral width of around 220 ppm. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are used.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample like **Ethyl 3-bromobenzoate**, the spectrum is typically acquired using the neat liquid film technique. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.
- Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Typically, 16 or 32 scans are co-added.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.


Mass Spectrometry (MS):

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

- **Instrumentation:** A common instrument configuration is a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source, such as a JEOL JMS-DX-300.
- **Ionization:** Electron ionization is performed at a standard energy of 70 eV.
- **Data Acquisition:** The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from 40 to 400 amu.
- **Data Processing:** The resulting mass spectrum is plotted as relative intensity versus m/z . The peak with the highest intensity is designated as the base peak (100% relative intensity).

Visualizations

Workflow for Spectroscopic Analysis of Ethyl 3-bromobenzoate

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **Ethyl 3-bromobenzoate**.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of Ethyl 3-bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584782#ethyl-3-bromobenzoate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com